molecular formula C13H26N2 B13276723 1-methyl-N-(3-methylcyclohexyl)piperidin-4-amine

1-methyl-N-(3-methylcyclohexyl)piperidin-4-amine

Cat. No.: B13276723
M. Wt: 210.36 g/mol
InChI Key: KAXPNNBZCDLPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-methyl-N-(3-methylcyclohexyl)piperidin-4-amine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, an intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of [Rh(COD)(DPPB)]BF4 as a catalyst can yield piperidine derivatives . Industrial production methods often involve bulk manufacturing and custom synthesis .

Chemical Reactions Analysis

1-methyl-N-(3-methylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-methyl-N-(3-methylcyclohexyl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

1-methyl-N-(3-methylcyclohexyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-methyl-N-(3-methylcyclohexyl)piperidin-4-amine

InChI

InChI=1S/C13H26N2/c1-11-4-3-5-13(10-11)14-12-6-8-15(2)9-7-12/h11-14H,3-10H2,1-2H3

InChI Key

KAXPNNBZCDLPKH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC2CCN(CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.